2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
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Overview
Description
2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine is a complex organic compound that incorporates both aromatic and heterocyclic structures. It features methoxy groups and a tert-butyl substituent, making it a compound of significant interest in the fields of medicinal and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine often involves multi-step organic reactions. The dihydrobenzo[d][1,3]oxaphosphol scaffold can be constructed through ring-closing reactions, starting from corresponding benzyl alcohols. The tert-butyl group is introduced via alkylation using tert-butyl halides.
Industrial Production Methods
The industrial production methods typically scale up laboratory procedures, ensuring high yields and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Methoxy groups can be transformed into aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: The oxaphosphol ring can be reduced to alter its stability and reactivity.
Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Electrophiles for substitution reactions, including halides and nitration agents.
Major Products Formed
Reactions involving this compound can yield products like methoxy-substituted pyridines or phosphol derivatives, each with unique properties depending on the reaction pathway chosen.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for constructing complex molecular architectures, facilitating the development of new materials and catalysts.
Biology
The compound's unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies, such as enzyme inhibition assays and receptor binding studies.
Medicine
Medicinally, it is being explored for its potential use in drug design, particularly in areas targeting neurological disorders and cancer treatments due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, it is investigated for applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include signal transduction pathways, where the compound may act as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-methoxy-4-tert-butylphenol
4-methoxy-6-tert-butylbenzoxazole
2,6-dimethoxypyridine
Unique Attributes
2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine stands out due to its oxaphosphol ring and specific stereochemistry, providing distinct interactions and reactivity patterns not seen in simpler analogues.
Properties
IUPAC Name |
2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJTAYURKBDBW-SBUREZEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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